tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
CAS No.: 2839128-83-3
Cat. No.: VC12025396
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839128-83-3 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
| Standard InChI Key | SOSNVFCENUGGDA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CC(C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(C1)CO |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound has the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Its IUPAC name is tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate, and it adopts a trans configuration in the cyclobutyl ring . Key structural features include:
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A cyclobutane ring with a hydroxymethyl group at the 3-position.
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A Boc-protected amine linked via a methylene bridge.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 317.9 ± 11.0 °C | |
| Flash Point | 146.1 ± 19.3 °C | |
| Solubility | Soluble in DCM, ethanol, DMF | |
| LogP | 1.2 (predicted) |
The compound’s hydroxymethyl group enhances hydrophilicity, while the Boc group provides steric protection, making it resistant to nucleophilic attack .
Synthesis and Optimization
Route 1: Cyclobutane Ring Formation Followed by Functionalization
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Cyclobutane Preparation: Ring-closing metathesis or [2+2] cycloaddition to form the cyclobutyl core .
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Hydroxymethyl Introduction: Oxidation of a methyl group or nucleophilic substitution with formaldehyde .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .
Route 2: Curtius Rearrangement
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Carboxylic acid precursors undergo Curtius rearrangement with sodium azide and Boc₂O, yielding the carbamate via isocyanate intermediates .
Yield Optimization:
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Use of tetrabutylammonium iodide (TBAI) minimizes overalkylation during Boc protection .
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Purification via reverse-phase chromatography improves purity (>95%).
Applications in Medicinal Chemistry and Drug Development
Prodrug Design
The compound serves as a prodrug scaffold, releasing active amines (e.g., hydroxymethylcyclopentylmethylamine) upon enzymatic hydrolysis . This mechanism is exploited in antiviral and anticancer agents to enhance bioavailability.
Protecting Group in Peptide Synthesis
As a Boc-protected amine, it prevents unwanted side reactions during solid-phase peptide synthesis. Its stability under acidic conditions allows selective deprotection .
Enzyme Interaction Studies
In MALT1 protease assays, derivatives of this compound exhibit inhibitory activity by binding to the enzyme’s active site, with IC₅₀ values in the micromolar range .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safety Protocols:
Biological Activity and Mechanism
Hydrolysis Kinetics
The carbamate bond undergoes pH-dependent hydrolysis:
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Enzymatic Hydrolysis: Catalyzed by esterases, releasing the active amine.
Target Engagement
In cancer cell lines, derivatives inhibit proliferation by disrupting NF-κB signaling, with EC₅₀ values of 5–10 µM .
Comparison with Structural Analogs
| Compound | CAS | Key Differences | Application |
|---|---|---|---|
| tert-Butyl N-[trans-3-(hydroxymethyl)cyclobutyl]carbamate | 167081-37-0 | Trans-configuration | Prodrug development |
| tert-Butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate | 167081-41-6 | Cyclopentane ring | Enhanced metabolic stability |
| tert-Butyl N-[(3-hydroxycyclobutyl)methyl]carbamate | 167081-41-6 | Hydroxy instead of hydroxymethyl | Lower logP |
Key Insight: Smaller ring sizes (e.g., cyclobutane vs. cyclopentane) increase steric strain but improve target binding affinity .
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